molecular formula C22H27NO3 B14000165 octan-2-yl N-(9H-xanthen-9-yl)carbamate CAS No. 7473-60-1

octan-2-yl N-(9H-xanthen-9-yl)carbamate

Cat. No.: B14000165
CAS No.: 7473-60-1
M. Wt: 353.5 g/mol
InChI Key: WJHKZQXSUBZUPB-UHFFFAOYSA-N
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Description

Octan-2-yl N-(9H-xanthen-9-yl)carbamate: is a chemical compound known for its unique structure and potential applications in various fields. It consists of an octan-2-yl group attached to a xanthen-9-yl carbamate moiety. This compound is of interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octan-2-yl N-(9H-xanthen-9-yl)carbamate typically involves the reaction of octan-2-ol with 9H-xanthen-9-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octan-2-yl N-(9H-xanthen-9-yl)carbamate can undergo oxidation reactions, particularly at the octan-2-yl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may target the carbamate group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the xanthen-9-yl moiety, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups at the xanthen-9-yl moiety.

Scientific Research Applications

Chemistry: Octan-2-yl N-(9H-xanthen-9-yl)carbamate is used in organic synthesis as an intermediate for the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions or as a potential therapeutic agent due to its bioactive properties.

Medicine: The compound’s potential medicinal applications include its use as a drug candidate for treating various diseases, particularly those involving oxidative stress and inflammation.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an additive in formulations requiring specific chemical properties.

Mechanism of Action

The mechanism of action of octan-2-yl N-(9H-xanthen-9-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions. For example, it may activate or inhibit enzymes involved in oxidative stress responses, thereby exerting its effects.

Comparison with Similar Compounds

    Octan-2-yl palmitate: Similar in structure but differs in the ester linkage and fatty acid chain length.

    Xanthen-9-yl carbamate derivatives: Compounds with variations in the alkyl group attached to the carbamate moiety.

Uniqueness: Octan-2-yl N-(9H-xanthen-9-yl)carbamate stands out due to its specific combination of the octan-2-yl group and xanthen-9-yl carbamate, which imparts unique chemical and biological properties not found in other similar compounds.

Properties

CAS No.

7473-60-1

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

octan-2-yl N-(9H-xanthen-9-yl)carbamate

InChI

InChI=1S/C22H27NO3/c1-3-4-5-6-11-16(2)25-22(24)23-21-17-12-7-9-14-19(17)26-20-15-10-8-13-18(20)21/h7-10,12-16,21H,3-6,11H2,1-2H3,(H,23,24)

InChI Key

WJHKZQXSUBZUPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13

Origin of Product

United States

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